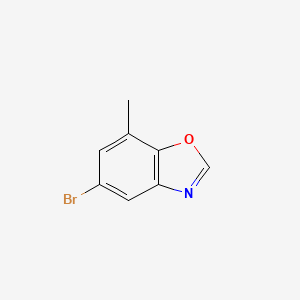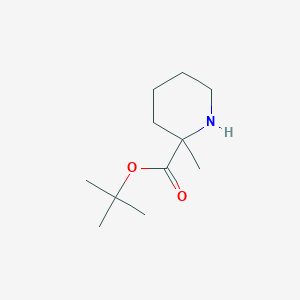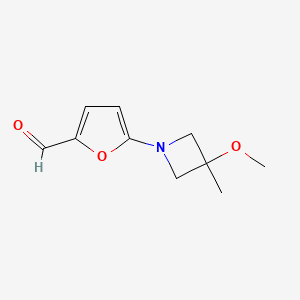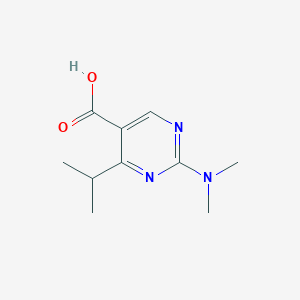
4,4-Dimethylcycloheptan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethylcycloheptan-1-ol is an organic compound with the molecular formula C9H18O It is a cycloheptanol derivative characterized by the presence of two methyl groups at the 4th position of the cycloheptane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylcycloheptan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 4,4-Dimethylcycloheptanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and pressure at 1-2 atm.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4,4-Dimethylcycloheptanone in a high-pressure reactor. The process is optimized to achieve high yield and purity, often utilizing advanced catalysts and continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4,4-Dimethylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,4-Dimethylcycloheptanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 4,4-Dimethylcycloheptane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 4,4-Dimethylcycloheptanone.
Reduction: 4,4-Dimethylcycloheptane.
Substitution: 4,4-Dimethylcycloheptyl chloride.
科学研究应用
4,4-Dimethylcycloheptan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of cycloheptane derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 4,4-Dimethylcycloheptan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential therapeutic applications.
相似化合物的比较
4,4-Dimethylcyclohexan-1-ol: A cyclohexanol derivative with similar structural features but a different ring size.
4,4-Dimethylcyclohex-2-en-1-ol: A cyclohexenol derivative with a double bond in the ring.
Comparison: 4,4-Dimethylcycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to six-membered ring analogs
属性
分子式 |
C9H18O |
|---|---|
分子量 |
142.24 g/mol |
IUPAC 名称 |
4,4-dimethylcycloheptan-1-ol |
InChI |
InChI=1S/C9H18O/c1-9(2)6-3-4-8(10)5-7-9/h8,10H,3-7H2,1-2H3 |
InChI 键 |
AHTKROFORNYYSL-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(CC1)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





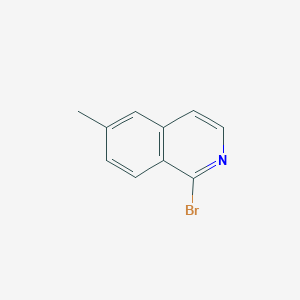
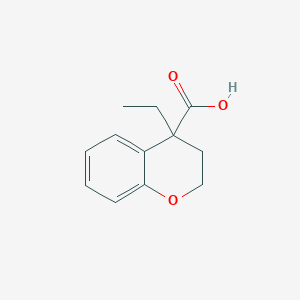
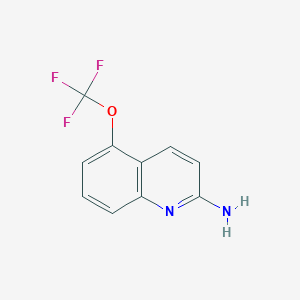
![2-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol](/img/structure/B13219745.png)

![4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride](/img/structure/B13219751.png)
![4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide](/img/structure/B13219753.png)
